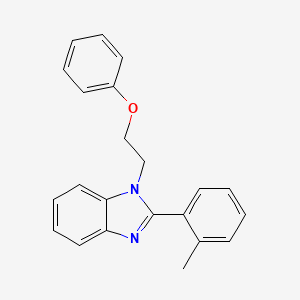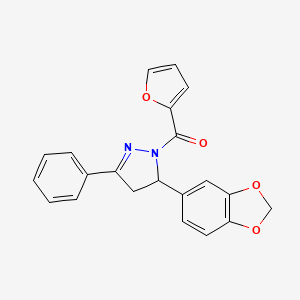
2-(2-methylphenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-methylphenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole, also known as 2-Methyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole, is a synthetic organic compound with potential applications in the field of chemistry and biochemistry. It is a heterocyclic compound, composed of a benzene ring fused with a diazole ring. The compound has been extensively studied due to its interesting chemical and biological properties.
科学研究应用
2-(2-methylphenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole(2-phenoxyethyl)-1H-1,3-benzodiazole has been studied for its potential applications in various fields of science. It has been used as a fluorescent probe for the detection of metal ions, as well as for the detection of DNA and proteins. It has also been studied for its potential applications in the field of organic synthesis, as it can be used as a reagent for the synthesis of various organic compounds. Additionally, 2-(2-methylphenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole(2-phenoxyethyl)-1H-1,3-benzodiazole has been studied for its potential applications in medicinal chemistry, as it has been shown to possess anti-inflammatory, antioxidant, and antifungal properties.
作用机制
The mechanism of action of 2-(2-methylphenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole(2-phenoxyethyl)-1H-1,3-benzodiazole is not yet fully understood. However, it is believed that the compound may interact with certain proteins or enzymes in the body, resulting in the inhibition of their activity. Additionally, the compound may interact with certain receptors in the body, resulting in the activation of certain signaling pathways.
Biochemical and Physiological Effects
2-(2-methylphenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole(2-phenoxyethyl)-1H-1,3-benzodiazole has been studied for its potential applications in the field of biochemistry and physiology. It has been shown to possess anti-inflammatory, antioxidant, and antifungal properties. Additionally, the compound has been shown to possess cytotoxic activity, and may be effective in the treatment of certain types of cancer.
实验室实验的优点和局限性
2-(2-methylphenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole(2-phenoxyethyl)-1H-1,3-benzodiazole has several advantages when used in laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of applications. Additionally, the compound is non-toxic and has a low environmental impact. However, the compound has several limitations when used in laboratory experiments. It is not very stable and can easily decompose, and it is also difficult to store and handle.
未来方向
The potential applications of 2-(2-methylphenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole(2-phenoxyethyl)-1H-1,3-benzodiazole are still being explored. Future research may focus on the development of new methods for the synthesis of the compound, as well as on the further exploration of its biological and physiological effects. Additionally, research may focus on the development of new methods for the detection and quantification of the compound, as well as on the development of new methods for its use in medicinal chemistry. Furthermore, research may focus on the development of new methods for the use of the compound in organic synthesis.
合成方法
2-(2-methylphenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole(2-phenoxyethyl)-1H-1,3-benzodiazole can be synthesized by a variety of methods. One of the most commonly used methods is the reaction of 2-methylphenol and 2-phenoxyethanol in the presence of an acid catalyst. The reaction of these two substrates yields a diazonium salt intermediate, which can be further reacted with a nucleophile to form the desired product. Other methods for the synthesis of 2-(2-methylphenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole(2-phenoxyethyl)-1H-1,3-benzodiazole include the reaction of 2-methylphenyl bromide with 2-phenoxyethanol in the presence of an acid catalyst, or the reaction of 2-methylphenyl bromide with 2-phenoxyethanol in the presence of a base catalyst.
属性
IUPAC Name |
2-(2-methylphenyl)-1-(2-phenoxyethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O/c1-17-9-5-6-12-19(17)22-23-20-13-7-8-14-21(20)24(22)15-16-25-18-10-3-2-4-11-18/h2-14H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMZFNUSLJDVNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-phenoxyethyl)-2-(o-tolyl)-1H-benzo[d]imidazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopentyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B6478899.png)
![2-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-1,3-benzodiazole](/img/structure/B6478900.png)
![4-{[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B6478902.png)
![2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(1-phenylethyl)acetamide](/img/structure/B6478903.png)
![N-tert-butyl-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B6478908.png)
![2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6478924.png)
![(2Z)-6-hydroxy-7-[(2-methylpiperidin-1-yl)methyl]-2-[(3-methylthiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6478930.png)
![2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-propylacetamide](/img/structure/B6478935.png)
![9-[(4-methoxyphenyl)methyl]-2-methyl-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B6478942.png)

![2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B6478957.png)
![2-methyl-3-phenyl-7-[2-(4-phenylpiperazin-1-yl)ethoxy]-4H-chromen-4-one](/img/structure/B6478964.png)
![1-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carbonyl}azepane](/img/structure/B6478981.png)
![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methoxyethyl)acetamide](/img/structure/B6478984.png)